

Spectroscopic Analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 5-ethylpyridine-2,3-dicarboxylate*

Cat. No.: *B195267*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **Diethyl 5-ethylpyridine-2,3-dicarboxylate**. This key organic intermediate is utilized in the synthesis of various pharmaceutical and agrochemical compounds. A comprehensive understanding of its structure and spectral characteristics is crucial for quality control and reaction monitoring. This document presents the proton NMR data in a clear, tabular format, details the experimental protocol for data acquisition, and includes a visual representation of the molecule with assigned proton signals.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Diethyl 5-ethylpyridine-2,3-dicarboxylate** was recorded in deuterated chloroform (CDCl_3) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
H-6	8.60	Singlet	-	1H
H-4	7.96	Singlet	-	1H
-OCH ₂ CH ₃ (C2 & C3 esters)	4.33-4.52	Multiplet	-	4H
-CH ₂ CH ₃ (C5 ethyl)	2.76	Quartet	7.5	2H
-OCH ₂ CH ₃ (C2 & C3 esters)	1.36-1.44	Multiplet	-	6H
-CH ₂ CH ₃ (C5 ethyl)	1.30	Triplet	7.5	3H

Experimental Protocol

The ¹H NMR spectrum was acquired using a Mercury 300 MHz spectrometer.[1] The sample of **Diethyl 5-ethylpyridine-2,3-dicarboxylate** was dissolved in deuterated chloroform (CDCl₃).[1] The spectrum was referenced to the residual solvent peak of CHCl₃ at 7.26 ppm. The data was processed to obtain the chemical shifts, multiplicities, coupling constants, and integration values presented above.

Molecular Structure and Signal Assignment

The chemical structure of **Diethyl 5-ethylpyridine-2,3-dicarboxylate** consists of a pyridine ring substituted with two diethyl carboxylate groups at positions 2 and 3, and an ethyl group at position 5. The following diagram illustrates the molecular structure and the assignment of the proton signals observed in the ¹H NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195267#spectroscopic-data-for-diethyl-5-ethylpyridine-2-3-dicarboxylate-h-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com